molecular formula C21H21NO6S2 B6495095 methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941888-57-9

methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B6495095
CAS No.: 941888-57-9
M. Wt: 447.5 g/mol
InChI Key: YRKNPEZRRQAWRL-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a thiophene-2-carboxylate core substituted at the 3-position with a 3,5-dimethoxyphenylsulfamoyl group and at the 4-position with a 4-methylphenyl group. Its molecular formula is C21H21NO6S2, with a molecular weight of 447.53 g/mol .

The compound is also listed in customs tariff schedules, suggesting commercial or regulatory relevance .

Properties

IUPAC Name

methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6S2/c1-13-5-7-14(8-6-13)18-12-29-19(21(23)28-4)20(18)30(24,25)22-15-9-16(26-2)11-17(10-15)27-3/h5-12,22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKNPEZRRQAWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC(=CC(=C3)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate, identified by its CAS number 941935-53-1, is a compound belonging to the class of thiophene derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structure of this compound integrates a thiophene ring with sulfamoyl and carboxylate functionalities, which are known to influence its biological interactions.

Structural Characteristics

PropertyValue
Molecular Formula C21H21NO4S2
Molecular Weight 415.5 g/mol
CAS Number 941935-53-1
Chemical Structure Chemical Structure

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its anticancer properties, antimicrobial effects, and potential as an anti-inflammatory agent.

Anticancer Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant anticancer activity. A study reported that modifications in the thiophene structure led to compounds with improved potency against various cancer cell lines. For example:

  • IC50 Values : The compound demonstrated an IC50 value of approximately 11.6 µg/mL against Hep3B liver cancer cell lines, indicating moderate efficacy in inhibiting cancer cell proliferation .

The mechanism of action appears to involve interference with tubulin dynamics, similar to the action of known chemotherapeutics like Combretastatin A-4 (CA-4), leading to cell cycle arrest in the G2/M phase .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results in antimicrobial assays. It was evaluated against several bacterial strains:

  • Effective Concentrations : Compounds related to this compound exhibited minimum inhibitory concentrations (MICs) as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .

This suggests that the compound may serve as a lead for developing new antimicrobial agents.

Study on Anticancer Activity

A specific study synthesized a series of thiophene carboxamide derivatives and tested their anticancer activities. The findings revealed that:

  • Compound Variants : Variants with different substituents on the phenyl rings exhibited varying levels of activity.
  • Mechanistic Insights : Molecular docking studies indicated that these compounds bind effectively to tubulin, disrupting microtubule formation crucial for cancer cell division .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial potential of similar thiophene derivatives:

  • Broad-Spectrum Activity : The derivatives showed activity against Gram-positive and Gram-negative bacteria.
  • Inhibition Mechanisms : Binding interactions with bacterial DNA gyrase were characterized through molecular docking studies, revealing key hydrogen bonds that contribute to their antibacterial efficacy .

Comparison with Similar Compounds

Thiophene-2-carboxylate Derivatives

The table below compares the target compound with its closest structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Thiophene Positions) Key Differences Source
Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate C21H21NO6S2 447.53 3: 3,5-dimethoxyphenylsulfamoyl
4: 4-methylphenyl
Reference compound
Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate C20H19NO5S2 417.50 3: 3-methoxyphenylsulfamoyl
4: 4-methylphenyl
Reduced methoxy substitution on phenylsulfamoyl
Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate C22H23NO6S2 461.55 3: 3,5-dimethoxyphenylsulfamoyl
4: phenyl
Ethyl ester vs. methyl ester; phenyl vs. 4-methylphenyl at position 4

Key Observations :

  • Substitution at the 4-position (e.g., 4-methylphenyl vs. phenyl) may alter lipophilicity and metabolic stability .

Functional Analogs: Sulfonamide-Based Herbicides

The compound shares a sulfamoyl moiety with triazine-derived herbicides, though its thiophene core distinguishes it mechanistically. A comparison with commercial sulfonylureas is shown below:

Compound Name Molecular Formula Target Enzyme/Application Key Structural Features Source
Metsulfuron-methyl C14H15N5O6S Acetolactate synthase (ALS) inhibitor Triazine core with methyl ester and methoxy groups
Triflusulfuron-methyl C15H15F3N4O6S ALS inhibitor Triazine core with trifluoroethoxy group
Target Compound C21H21NO6S2 Unknown (hypothesized ALS inhibitor) Thiophene core with 3,5-dimethoxyphenylsulfamoyl

Key Observations :

  • Unlike triazine-based herbicides, the thiophene core in the target compound may confer distinct electronic properties, affecting substrate-enzyme interactions .

Research and Regulatory Considerations

  • Synthetic Accessibility : Analogous compounds are synthesized via Pd/C-catalyzed hydrogenation and purified via silica gel chromatography (Heptane:EtOAc), methods likely applicable to the target compound .
  • Data Gaps: No direct bioactivity or pharmacokinetic data are available. Future studies should prioritize enzyme inhibition assays and structure-activity relationship (SAR) analyses.

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